Mexedrone

Cat. No.:

B10764521

CAS No.:

2166915-02-0

M. Wt:

207.27 g/mol

InChI Key:

JHGDCSPZKQLBOP-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

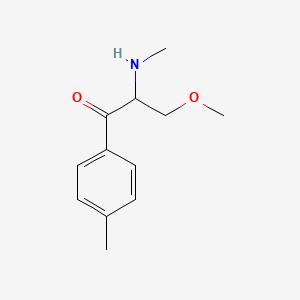

Mexedrone, also known as 3-Methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one and 4-MMC-MeO, is a synthetic cathinone derivative that has been identified among new psychoactive substances (NPS) . It is specifically the alpha-methoxy derivative of the more widely known stimulant mephedrone, a relationship that is of significant interest in structure-activity relationship (SAR) studies and for research into the evolution of designer drugs . From a pharmacological perspective, in vitro studies characterize this compound as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). Its primary activity is a weak releasing effect at the serotonin transporter (SERT), with an EC50 value of 2.5 μM, while it appears to be devoid of significant releasing activity at the dopamine and norepinephrine transporters . This pharmacological profile distinguishes it from its parent compound, mephedrone, which is known to act as a more potent substrate-type releaser at monoamine transporters . The primary research applications for this compound include its use as an analytical standard in forensic toxicology for the identification and quantification of the substance in seized materials, as well as in metabolic and pharmacokinetic studies. Furthermore, it serves as a crucial compound in neuropharmacology research aimed at understanding the impact of molecular modifications (such as the addition of a methoxy group) on the potency, selectivity, and mechanism of action of synthetic cathinones . Researchers studying the dynamic NPS market also find value in this compound as a case example of a designer drug developed and marketed in response to the legislative control of its predecessor . This product is provided as a high-purity analytical standard and is strictly for research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international laws and regulations regarding the handling and use of controlled substances.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

CAS No. |

2166915-02-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3/h4-7,11,13H,8H2,1-3H3 |

InChI Key |

JHGDCSPZKQLBOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(COC)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Structure and Properties of Mexedrone

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for the synthetic cathinone (B1664624), mexedrone. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, also known by its systematic IUPAC name 1-(4-methoxy-3-methylphenyl)-2-(methylamino)propan-1-one, is a substituted cathinone derivative. It is structurally related to other psychoactive substances such as mephedrone (B570743), with the key difference being the presence of a methoxy (B1213986) group and a methyl group on the phenyl ring.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one | |

| Synonyms | 4-MMC-MeO, 4-methyl-methoxymethcathinone | |

| CAS Number | 2166915-02-0 | |

| Molecular Formula | C12H17NO2 | |

| Molecular Weight | 207.27 g/mol | |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(COC)NC | |

| InChIKey | JHGDCSPZKQLBOP-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically encountered as a neat solid or in its hydrochloride salt form, which affects properties like melting point and solubility.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes | Source |

| Physical State | Solid at room temperature | Assumed based on related compounds | |

| Melting Point | 190-192 °C | For the hydrochloride salt | |

| Solubility | Soluble in methanol (B129727) and DMSO | General solubility for cathinone derivatives | N/A |

Pharmacology

This compound functions as a monoamine reuptake inhibitor, although its potency is significantly lower than that of its analogue, mephedrone. Its primary mechanism of action involves blocking the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576) at their respective transporters.

Table 3: In Vitro Pharmacological Profile of this compound

| Target | Assay Type | Value (IC50/EC50 in nM) | Notes | Source |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 5,289 | Weak inhibitor | |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 8,869 | Weak inhibitor | |

| Dopamine Transporter (DAT) | Reuptake Inhibition | 6,844 | Weak inhibitor | |

| Serotonin Transporter (SERT) | Releasing Activity | 2,525 | Weak releasing agent | |

| Dopamine Transporter (DAT) | Releasing Activity | Inactive | No significant releasing activity | |

| Norepinephrine Transporter (NET) | Releasing Activity | Inactive | No significant releasing activity |

The data indicate that this compound is a weak, non-selective monoamine reuptake inhibitor and a weak serotonin releasing agent. Its significantly lower potency compared to mephedrone is a key characteristic.

Metabolic Pathways

The metabolism of this compound is expected to proceed through pathways common to other synthetic cathinones. These include N-demethylation, reduction of the β-keto group, and hydroxylation of the aromatic ring, followed by conjugation for excretion.

Diagram: Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol

A common synthetic route for this compound involves the bromination of a precursor followed by substitution with methylamine (B109427).

Materials:

-

1-(4-methylphenyl)propan-1-one

-

Bromine

-

Methylamine solution

-

Suitable solvents (e.g., diethyl ether, dichloromethane)

-

Hydrochloric acid

Procedure:

-

Bromination: 1-(4-methylphenyl)propan-1-one is dissolved in an appropriate solvent and cooled. Bromine is added dropwise to the solution, leading to the formation of 2-bromo-1-(4-methylphenyl)propan-1-one. The reaction is monitored by thin-layer chromatography (TLC).

-

Amination: The resulting bromo-ketone is then reacted with an excess of methylamine solution. This nucleophilic substitution reaction replaces the bromine atom with a methylamino group, yielding this compound freebase.

-

Salt Formation: The freebase is dissolved in a solvent like diethyl ether, and hydrochloric acid is added to precipitate this compound hydrochloride, which can then be filtered and dried.

Diagram: Synthesis Workflow for this compound

Caption: Synthetic workflow for this compound hydrochloride.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Expected Fragmentation: Look for characteristic ions corresponding to the loss of the methoxy group, the methylamino group, and cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy group protons, the N-methyl protons, and the protons on the propane (B168953) backbone. The chemical shifts and coupling patterns will be characteristic of the structure.

-

¹³C NMR: Expect signals for all 12 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Key Peaks: Look for a strong absorption band for the carbonyl (C=O) stretch (around 1680 cm⁻¹), C-H stretching bands for the aromatic and aliphatic groups, and N-H bending for the secondary amine.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its toxicology and in vivo pharmacology is necessary for a complete profile.

An In-depth Technical Guide on the Core Mechanism of Action of Mexedrone in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (4-methoxy-N-methylcathinone) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to mephedrone (B570743). It has emerged as a designer drug, raising public health concerns due to its psychoactive effects and potential for abuse. Understanding its mechanism of action within the central nervous system (CNS) is crucial for predicting its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for intoxication and addiction. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's core mechanism of action, focusing on its interaction with monoamine neurotransmitter systems.

Core Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action of this compound in the CNS involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This compound acts as a weak, non-selective reuptake inhibitor at all three transporters.[1][2][3][4] Its activity is characterized by a "hybrid" mechanism, wherein it functions as an uptake blocker at DAT and NET, but as a substrate (releasing agent) at SERT.[2]

This dual action results in an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to its stimulant and entactogenic effects. However, its potency as a releasing agent is notably weak, particularly at DAT and NET where it is devoid of releasing activity.[2][3][4] Its weak releasing activity at SERT distinguishes it from more potent releasing agents like mephedrone.[2][3][4]

Quantitative Data on this compound's Interaction with Monoamine Transporters

The following table summarizes the in vitro data on the potency of this compound to inhibit monoamine uptake and induce monoamine release.

| Transporter | Assay Type | Species | Preparation | Value | Reference |

| DAT | Uptake Inhibition (IC50) | Human | --- | 6,844 nM | [1] |

| Uptake Inhibition (IC50) | Rat | Brain Synaptosomes | Low µM range | [2][3][4] | |

| Release (EC50) | Rat | Brain Synaptosomes | Inactive | [2][3][4] | |

| SERT | Uptake Inhibition (IC50) | Human | --- | 5,289 nM | [1] |

| Uptake Inhibition (IC50) | Rat | Brain Synaptosomes | Low µM range | [2][3][4] | |

| Release (EC50) | Human | --- | 2,525 nM | [1] | |

| Release (EC50) | Rat | Brain Synaptosomes | 2.5 µM | [2][3][4] | |

| NET | Uptake Inhibition (IC50) | Human | --- | 8,869 nM | [1] |

| Uptake Inhibition (IC50) | Rat | Brain Synaptosomes | Low µM range | [2][3][4] | |

| Release (EC50) | Rat | Brain Synaptosomes | Inactive | [2][3][4] |

Signaling Pathways and Receptor Interactions

While the primary mechanism of this compound is its action on monoamine transporters, downstream signaling events and interactions with other receptors may contribute to its overall pharmacological profile. Research on mephedrone, a close analog, has shown activation of the NF-κB signaling pathway, suggesting a potential for neuroinflammatory effects.[5] Furthermore, studies on mephedrone have indicated interactions with serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6] Given the structural similarity, it is plausible that this compound may also engage these pathways and receptors, although direct evidence is currently limited. The abuse potential of this compound is suggested to be mediated, at least in part, by the activation of the serotonergic system in the dorsal striatum.[7]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro experimental protocols. A common approach involves the use of rat brain synaptosomes or human embryonic kidney (HEK293) cells heterologously expressing the human monoamine transporters.

Monoamine Transporter Uptake and Release Assays

Objective: To determine the potency of this compound to inhibit monoamine uptake and induce monoamine release.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and subjected to differential centrifugation to isolate synaptosomes.

-

Alternatively, HEK293 cells are cultured and stably transfected with the cDNA for human DAT, SERT, or NET.

-

-

Uptake Inhibition Assay:

-

Synaptosomes or transfected cells are pre-incubated with varying concentrations of this compound.

-

A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, [3H]norepinephrine for NET) is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by rapid filtration.

-

The amount of radioactivity accumulated within the synaptosomes or cells is quantified using liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

-

Release Assay:

-

Synaptosomes or transfected cells are pre-loaded with a radiolabeled substrate.

-

The pre-loaded preparations are then superfused with a buffer containing varying concentrations of this compound.

-

Fractions of the superfusate are collected over time, and the amount of radioactivity released is measured.

-

EC50 values are determined from the concentration-response curves for neurotransmitter release.

-

Visualizations

Signaling Pathway of this compound at the Synapse

Caption: Proposed mechanism of this compound at the monoaminergic synapse.

Experimental Workflow for In Vitro Monoamine Transporter Assays

Caption: Workflow for assessing this compound's activity at monoamine transporters.

Conclusion

This compound's primary mechanism of action in the central nervous system is as a weak, non-selective monoamine reuptake inhibitor with a hybrid activity profile, acting as a blocker at DAT and NET and a substrate at SERT. This results in elevated synaptic concentrations of dopamine, norepinephrine, and serotonin. Its relatively low potency, particularly as a releasing agent, distinguishes it from its more potent analog, mephedrone. Further research is warranted to fully elucidate its interactions with downstream signaling pathways and other receptor systems to better understand its complete pharmacological and toxicological profile. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and neuroscience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance this compound and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.tus.ie [research.tus.ie]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mephedrone - Wikipedia [en.wikipedia.org]

- 7. The psychomotor, reinforcing, and discriminative stimulus effects of synthetic cathinone this compound in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Mexedrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). As an analogue of mephedrone (B570743), its pharmacological properties are of significant interest to the scientific community for understanding its mechanism of action, potential for abuse, and for the development of analytical detection methods. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its interactions with monoamine transporters and its metabolic pathways. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Core Pharmacodynamics: Monoamine Transporter Interactions

This compound's primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). It functions as a reuptake inhibitor at all three transporters and exhibits weak serotonin-releasing activity.

Monoamine Transporter Inhibition

This compound acts as a weak, non-selective inhibitor of monoamine transporter uptake, with IC50 values in the low micromolar range.[1][2] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

| Transporter | IC50 (μM) |

| Dopamine Transporter (DAT) | 6.8[3] |

| Serotonin Transporter (SERT) | 5.2[3] |

| Norepinephrine Transporter (NET) | 8.8[3] |

Monoamine Release

In addition to reuptake inhibition, this compound has been shown to induce monoamine release, although its activity as a releasing agent is considerably weaker, particularly for dopamine and norepinephrine, when compared to its inhibitory effects. It displays weak releasing activity at the serotonin transporter.[1][2]

| Transporter | EC50 (μM) |

| Dopamine Transporter (DAT) | Inactive as a releaser[1] |

| Serotonin Transporter (SERT) | 2.5[1][2] |

| Norepinephrine Transporter (NET) | Inactive as a releaser[1] |

Receptor Binding Affinity

Currently, there is a notable lack of specific quantitative data (i.e., Ki values) in the peer-reviewed literature detailing the binding affinity of this compound at various neurotransmitter receptors. While some reports qualitatively mention an affinity for serotonin and dopamine receptors, comprehensive binding profile studies are not yet available.[4] This represents a significant gap in the understanding of this compound's complete pharmacological profile.

In Vitro Metabolism

The metabolism of this compound is primarily hepatic and involves Phase I biotransformation reactions. Studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) isoforms have identified the key metabolic pathways.

The main metabolic reactions are hydroxylation of the tolyl group and N- and O-dealkylation.[5][6] The primary CYP450 isoforms responsible for this compound metabolism are CYP2C19, which contributes to both hydroxylation and dealkylation, followed by CYP2D6 and CYP1A2, which are involved in hydroxylation reactions.[5][6]

Second Messenger Signaling Pathways

As of the latest literature review, there are no published in vitro studies that have directly investigated the effects of this compound on second messenger signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway or intracellular calcium (Ca2+) mobilization. The impact of this compound on these critical intracellular signaling systems remains an uncharacterized aspect of its pharmacology.

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments cited in this guide.

Monoamine Transporter Uptake and Release Assays

These assays are fundamental to characterizing the interaction of this compound with DAT, SERT, and NET.

-

Biological System: Experiments are typically conducted using either synaptosomes isolated from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or human embryonic kidney (HEK293) cells stably transfected with the human isoforms of the respective transporters.[1]

-

Uptake Inhibition Assay:

-

The biological preparations (synaptosomes or cells) are pre-incubated with varying concentrations of this compound.

-

A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

-

Following a short incubation period at 37°C, the uptake is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

-

The radioactivity retained on the filters, which corresponds to the amount of substrate taken up, is quantified using liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

-

Release Assay:

-

Synaptosomes or cells are preloaded with a radiolabeled substrate.

-

After washing to remove the external radiolabel, the preparation is exposed to various concentrations of this compound.

-

The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

EC50 values are determined from the concentration-response curves.[1]

-

In Vitro Metabolism Assay

The metabolic profile of this compound is investigated using the following protocol.[5]

-

Incubation System: this compound is incubated with human liver microsomes (HLM) or specific recombinant human CYP450 isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4).

-

Reaction Mixture: The incubation mixture typically contains the enzyme source, this compound, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation Conditions: The reaction is carried out at 37°C for a specified duration.

-

Sample Preparation: The reaction is terminated by the addition of a solvent like acetonitrile (B52724) to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

-

Analytical Method: The metabolites are identified and quantified using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS).

Conclusion

The in vitro pharmacological profile of this compound is characterized by its activity as a weak, non-selective monoamine transporter reuptake inhibitor and a weak serotonin releasing agent. Its metabolism is primarily mediated by CYP2C19, CYP2D6, and CYP1A2, leading to hydroxylated and dealkylated metabolites.

Significant gaps remain in our understanding of this compound's pharmacology. A comprehensive assessment of its receptor binding affinities is crucial for a complete mechanistic understanding of its effects. Furthermore, the absence of data on its influence on second messenger signaling pathways represents a major area for future investigation. Elucidating these aspects will provide a more complete picture of this compound's pharmacological actions and potential physiological consequences.

References

- 1. Synthetic cathinones and stereochemistry: S enantiomer of mephedrone reduces anxiety- and depressant-like effects in cocaine- or MDPV-abstinent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulating intracellular calcium dynamics with alkaloids: A novel strategy against oxidative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The psychomotor, reinforcing, and discriminative stimulus effects of synthetic cathinone this compound in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacology of synthetic cathinones like Mexedrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic cathinones represent a rapidly evolving class of novel psychoactive substances, with mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one) being a notable example. Understanding the neuropharmacological profile of these compounds is critical for predicting their abuse potential, elucidating their mechanisms of toxicity, and informing public health responses. This technical guide provides an in-depth analysis of the neuropharmacology of this compound, focusing on its interactions with monoamine transporters. Quantitative data from in vitro assays are presented, alongside detailed experimental protocols for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive overview for researchers in the field.

Introduction to Synthetic Cathinones

Synthetic cathinones are derivatives of cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis). These compounds are structurally related to amphetamines and share psychostimulant properties. The clandestine synthesis of numerous cathinone analogs has led to a wide array of substances with varying potencies and pharmacological profiles. Their primary mechanism of action involves the modulation of monoamine neurotransmission, specifically targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] Synthetic cathinones can act as either reuptake inhibitors, blocking the transport of neurotransmitters back into the presynaptic neuron, or as releasing agents (substrates), promoting the non-vesicular release of neurotransmitters.[1][2] This dual mechanism contributes to the complex and often unpredictable psychoactive effects observed with these substances.

Neuropharmacology of this compound

This compound has been characterized as a weak, non-selective monoamine reuptake inhibitor and a serotonin-releasing agent.[3][4] Its pharmacological profile suggests a "hybrid" activity at monoamine transporters, acting as an uptake blocker at DAT and NET, while functioning as a substrate at SERT.[4] This profile distinguishes it from classic psychostimulants like cocaine (a reuptake inhibitor) and amphetamine (a releasing agent).

Quantitative Analysis of Monoamine Transporter Interaction

In vitro studies utilizing rat brain synaptosomes have quantified the interaction of this compound with DAT, NET, and SERT. The following table summarizes the key findings:

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| Reuptake Inhibition (IC50) | 6,844 nM | 8,869 nM | 5,289 nM | [3] |

| Neurotransmitter Release (EC50) | Inactive as a releaser | Inactive as a releaser | 2,525 nM | [3][4] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, neurotransmitter reuptake.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response, in this case, neurotransmitter release.

These data indicate that this compound is a relatively weak inhibitor of all three monoamine transporters and a weak serotonin releasing agent.[3][4]

Key Experimental Protocols

The following sections detail the methodologies for foundational experiments used to characterize the neuropharmacology of synthetic cathinones like this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)

-

Sucrose (B13894) buffer (0.32 M)

-

Krebs-HEPES buffer

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

Test compound (this compound)

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters and washing with ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Neurotransmitter Release Assay

This assay determines if a compound can induce the release of preloaded radiolabeled neurotransmitters from synaptosomes.

Materials:

-

Synaptosome preparation (as described above)

-

Radiolabeled neurotransmitters

-

Test compound (this compound)

-

Superfusion apparatus

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Loading:

-

Incubate synaptosomes with a radiolabeled neurotransmitter to allow for uptake.

-

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Continuously perfuse the synaptosomes with buffer to establish a stable baseline of neurotransmitter release.

-

-

Drug Application:

-

Introduce the test compound at various concentrations into the perfusion buffer.

-

-

Fraction Collection:

-

Collect fractions of the superfusate at regular intervals before, during, and after drug application.

-

-

Quantification and Analysis:

-

Measure the radioactivity in each fraction using a liquid scintillation counter.

-

Calculate the amount of neurotransmitter released as a percentage of the total neurotransmitter content in the synaptosomes.

-

Determine the EC50 value for release.

-

Locomotor Activity Test

This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Materials:

-

Rodents (mice or rats)

-

Locomotor activity chambers equipped with infrared beams

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

Procedure:

-

Habituation:

-

Habituate the animals to the testing room and locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.

-

-

Administration:

-

Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

-

-

Testing:

-

Immediately place the animal in the locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins to observe the onset, peak, and duration of the drug's effect.

-

Compare the total locomotor activity between different treatment groups using appropriate statistical tests.

-

Conditioned Place Preference (CPP)

This behavioral paradigm is used to evaluate the rewarding or aversive properties of a drug.

Materials:

-

Rodents (mice or rats)

-

Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and/or tactile cues)

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

Procedure:

-

Pre-Conditioning (Baseline Preference):

-

Allow the animals to freely explore all compartments of the apparatus, and record the time spent in each compartment to determine any initial preference.

-

-

Conditioning:

-

Over several days, administer the test compound and confine the animal to one compartment.

-

On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.

-

-

Post-Conditioning (Test):

-

Place the animal in the apparatus with free access to all compartments in a drug-free state.

-

Record the time spent in each compartment.

-

-

Data Analysis:

-

A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (place preference). A significant decrease suggests an aversive effect (place aversion).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the neuropharmacology of synthetic cathinones and the experimental procedures used for their study.

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Caption: Mechanism of Monoamine Reuptake Inhibition by this compound.

Caption: Mechanism of Serotonin Release by this compound.

Conclusion

This compound exhibits a distinct neuropharmacological profile characterized by weak inhibition of dopamine, norepinephrine, and serotonin reuptake, coupled with a modest serotonin-releasing activity. This "hybrid" mechanism of action likely contributes to its reported psychoactive effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel synthetic cathinones. A thorough understanding of the neuropharmacology of these substances is paramount for the development of effective public health strategies, clinical interventions for intoxication and abuse, and for guiding future drug development efforts. Further research is warranted to fully elucidate the in vivo effects of this compound and the downstream signaling cascades modulated by its interaction with monoamine transporters.

References

Discovery and history of Mexedrone as a research chemical

An In-depth Technical Guide to the Discovery and History of Mexedrone

Introduction

This compound (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), also known as 4-MMC-MeO, is a synthetic molecule of the cathinone (B1664624) class.[1] It emerged in the new psychoactive substances (NPS) market in August 2015, advertised by UK internet retailers as a non-controlled derivative of mephedrone (B570743).[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, analytical characterization, and pharmacology of this compound for researchers, scientists, and drug development professionals.

Discovery and History

The emergence of this compound is directly linked to the legal controls placed on mephedrone. Mephedrone, a popular synthetic cathinone, was first synthesized in 1929 but remained obscure until it was "re-discovered" in 2003.[4][5] Its use grew rapidly, leading to its control in many countries by 2010.[4][5] This created a demand for legal alternatives, which led to the synthesis and marketing of new derivatives like this compound.[6]

This compound appeared on the NPS market in August 2015.[6] Its chemical structure was designed to be similar to mephedrone but sufficiently different to fall outside the scope of existing generic drug laws in places like the UK and Ireland at the time.[6] The only structural difference is the addition of a methoxy (B1213986) group at the alpha position of the propan-1-one chain.[6] User reports on online forums describe it as a much weaker stimulant compared to mephedrone.[6]

Chemical and Pharmacological Properties

This compound is the alpha-methoxy derivative of mephedrone.[7] It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin (B10506) releasing agent (SRA).[7] Its potency is roughly 1/10th that of mephedrone.[1]

Data Presentation: Pharmacological Data

| Compound | Target | Action | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| This compound | SERT | Reuptake Inhibition | 5,289 | - | [7] |

| NET | Reuptake Inhibition | 8,869 | - | [7] | |

| DAT | Reuptake Inhibition | 6,844 | - | [7] | |

| SERT | Releasing Agent | - | 2,525 | [7] | |

| DAT | Releasing Agent | - | Inactive | [2][6] | |

| NET | Releasing Agent | - | Inactive | [2][6] | |

| N-methoxymephedrone | SERT | Reuptake Inhibition | Weak | - | [2] |

| NET | Reuptake Inhibition | Weak | - | [2] | |

| DAT | Reuptake Inhibition | Weak | - | [2] | |

| SERT | Releasing Agent | - | Low µM | [2] | |

| NET | Releasing Agent | - | Low µM | [2] | |

| DAT | Releasing Agent | - | Low µM | [2] | |

| α-chloromethylmephedrone | SERT | - | Inactive | Inactive | [2] |

| NET | - | Inactive | Inactive | [2] | |

| DAT | - | Inactive | Inactive | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process:[6]

-

Reaction of 3-chloro-1-(4-methylphenyl)propan-1-one with sodium iodide and sodium methoxide: This step yields 3-methoxy-1-(4-methylphenyl) propan-1-one.

-

Bromination: The product from the previous step is reacted with bromine to yield 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one.

-

Amination: The brominated intermediate is dissolved in acetonitrile, and methanolic methylamine (B109427) is added. This reaction yields the final product, 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one (this compound), as a brown oil.

A route-specific chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one (α-chloromethylmephedrone), has been identified during this compound synthesis.[6] This is thought to occur from the incomplete conversion of 3-chloro-1-(4-methylphenyl)propan-1-one in the first step.[6]

Experimental Protocol: In Vitro Monoamine Transporter Assays

The pharmacological activity of this compound and its analogs at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters was studied using in vitro monoamine transporter assays in rat brain synaptosomes.[2][6]

Protocol:

-

Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet the synaptosomes.

-

Uptake Inhibition Assay (IC₅₀ determination):

-

Synaptosomes are incubated with various concentrations of the test compound (e.g., this compound).

-

A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

-

The uptake of the radiolabeled substrate is measured using liquid scintillation counting.

-

IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

-

Releaser Assay (EC₅₀ determination):

-

Synaptosomes are pre-loaded with a radiolabeled substrate.

-

The synaptosomes are then exposed to various concentrations of the test compound.

-

The amount of radiolabeled substrate released from the synaptosomes is measured.

-

EC₅₀ values are calculated by determining the concentration of the test compound that induces 50% of the maximum substrate release.

-

Analytical Characterization

A full analytical characterization of this compound has been performed using various chromatographic, spectroscopic, and mass spectrometric platforms.[2] These methods are essential for the identification and quantification of this compound in seized samples and biological matrices.

Common Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of synthetic cathinones.[8][9] Derivatization may be used to improve chromatographic properties.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for thermolabile substances like cathinones.[8] LC-MS/MS provides high sensitivity and selectivity.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, crucial for the definitive identification of new psychoactive substances.[11]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups within the molecule.[11]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound at monoamine transporters.

Experimental Workflow for Analytical Characterization

Caption: General experimental workflow for the analytical characterization of this compound.

Conclusion

This compound serves as a case study in the dynamic and reactive nature of the new psychoactive substances market. Its creation was a direct response to legislative action against its predecessor, mephedrone. While its pharmacological profile indicates significantly weaker stimulant effects compared to mephedrone, its continued presence highlights the ongoing challenge for regulators and the scientific community to characterize and understand the potential risks of emerging synthetic drugs. The detailed analytical and pharmacological data presented in this guide are essential for the accurate identification of this compound and for furthering our understanding of its mechanism of action and potential for abuse.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. pure.atu.ie [pure.atu.ie]

- 3. researchgate.net [researchgate.net]

- 4. Mephedrone - Wikipedia [en.wikipedia.org]

- 5. tonydagostino.co.uk [tonydagostino.co.uk]

- 6. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance this compound and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. unodc.org [unodc.org]

- 10. researchgate.net [researchgate.net]

- 11. unodc.org [unodc.org]

This guide provides a comprehensive overview of the in vitro primary metabolites of Mexedrone, tailored for researchers, scientists, and drug development professionals. It details the metabolic pathways, the enzymes involved, and the experimental protocols for their identification.

Introduction

This compound is a synthetic cathinone, structurally related to mephedrone (B570743), whose metabolic profile has been the subject of in vitro studies to identify reliable markers for intake. Understanding its biotransformation is crucial for forensic and clinical toxicology. The primary phase I metabolic reactions involve hydroxylation, N-dealkylation, and O-dealkylation, catalyzed by specific cytochrome P450 (CYP) isoforms.[1][2][3]

Primary Metabolites of this compound

In vitro studies using human liver microsomes (HLM) and recombinant CYP450 isoforms have identified three main primary metabolites of this compound.[1] These metabolites are formed through key phase I biotransformation reactions. The identified metabolites are:

-

M1: Hydroxy-mexedrone

-

M2: O-dealkyl-mexedrone

-

M3: N-dealkyl-mexedrone

A significant amount of unchanged this compound is also typically detected after incubation.[1][2][3] Based on these findings, unchanged this compound and the hydroxylated metabolites are considered the most suitable markers of intake.[1][2][3]

Metabolic Pathways and Enzyme Contribution

The formation of this compound's primary metabolites is primarily mediated by the cytochrome P450 enzyme system. The main metabolic reactions are hydroxylation and dealkylation (both N- and O-dealkylation).[1][2][3]

Studies with specific recombinant CYP450 isoforms have elucidated the contribution of individual enzymes to these transformations. The isoforms CYP2C19, CYP2D6, and CYP1A2 are the most significantly involved.[1][2] In contrast, isoforms CYP3A4 and CYP3A5 did not show involvement in the metabolism of this compound.[1]

Table 1: Contribution of CYP450 Isoforms to the Formation of this compound Metabolites

| CYP450 Isoform | M1 (Hydroxy-mexedrone) | M2 (O-dealkyl-mexedrone) | M3 (N-dealkyl-mexedrone) |

| CYP1A2 | Formed | Not Formed | Not Formed |

| CYP2C19 | Formed | Formed | Formed |

| CYP2D6 | Formed | Not Formed | Not Formed |

| CYP3A4 | Not Formed | Not Formed | Not Formed |

| CYP3A5 | Not Formed | Not Formed | Not Formed |

Data sourced from in vitro incubation studies with single recombinant CYP450 isoforms.[1]

CYP2C19 was identified as the isoform with the most significant role, being responsible for the formation of both hydroxylated and dealkylated metabolites.[1][2] CYP2D6 and CYP1A2 were found to be involved only in the hydroxylation reactions.[1][2]

Experimental Protocols

The identification of this compound's primary metabolites was achieved through in vitro experiments utilizing human liver microsomes and specific CYP450 isoforms. The general workflow involved incubation followed by advanced analytical techniques for the detection and structural elucidation of the metabolites.

4.1. In Vitro Incubation with Human Liver Microsomes (HLM)

-

Objective: To simulate the hepatic metabolism of this compound.

-

Procedure:

-

This compound is incubated with HLM in a suitable buffer system.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

The mixture is incubated at 37°C for a specified period.

-

The reaction is terminated, typically by the addition of a cold organic solvent.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

4.2. Incubation with Recombinant CYP450 Isoforms

-

Objective: To determine the specific CYP450 enzymes responsible for the observed metabolic transformations.

-

Procedure:

-

A solution of this compound (e.g., 40 μM) is incubated separately with individual recombinant CYP450 isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5) at a concentration of 1 mg/ml.[1]

-

Each reaction mixture contains the specific CYP isoform, a buffer, and an NADPH-regenerating system.

-

Incubations are carried out at 37°C.

-

Reactions are stopped, and samples are prepared for analysis as described for HLM incubations.

-

4.3. Analytical Methodology

The detection and characterization of metabolites are performed using high-resolution and tandem mass spectrometry techniques coupled with liquid chromatography.

-

Initial Screening (Metabolic Profiling):

-

Structural Confirmation and Targeted Analysis:

Conclusion

The in vitro metabolism of this compound is characterized by three primary phase I reactions: hydroxylation, N-dealkylation, and O-dealkylation. These reactions lead to the formation of hydroxy-mexedrone, N-dealkyl-mexedrone, and O-dealkyl-mexedrone. The cytochrome P450 isoforms CYP2C19, CYP2D6, and CYP1A2 are the key enzymes driving these biotransformations, with CYP2C19 playing the most versatile role. The experimental approach combining human liver microsomes, recombinant CYP450 isoforms, and advanced mass spectrometry techniques has been pivotal in elucidating these metabolic pathways. These findings are essential for the development of analytical methods for detecting this compound intake in clinical and forensic settings.

References

- 1. In vitro metabolic profile of this compound, a mephedrone analog, studied by high‐ and low‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolic profile of this compound, a mephedrone analog, studied by high- and low-resolution mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

Initial Cytotoxicity Studies of Mexedrone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) with stimulant properties. As with many NPS, a comprehensive toxicological profile for this compound is not yet fully established. This technical guide provides an in-depth overview of the initial in vitro cytotoxicity studies conducted on this compound. Due to the limited availability of data specific to this compound, this document also incorporates findings from studies on the closely related and more extensively researched cathinone, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), to provide a broader context for potential cytotoxic mechanisms. This guide summarizes key quantitative data, details common experimental protocols, and visualizes a representative experimental workflow and a hypothetical signaling pathway for cathinone-induced cytotoxicity.

Quantitative Cytotoxicity Data

The available quantitative data on this compound's cytotoxicity is currently limited to a single study on the non-tumoral human TK6 cell line. To offer a comparative perspective, this section also includes qualitative and semi-quantitative data from studies on mephedrone in various cell lines.

This compound Cytotoxicity Data

The primary study on this compound evaluated its effects on cell viability after a 26-hour exposure period. While a definitive IC50 value was not determined, the study provides cell viability percentages at several concentrations.

| Cell Line | Assay | Exposure Time | Concentration (µM) | % Cell Viability (Mean ± SEM) | Source |

| TK6 | Guava ViaCount | 26 hours | 25 | 97.0 ± 3.2 | [1] |

| TK6 | Guava ViaCount | 26 hours | 35 | 92.0 ± 4.2 | [1] |

| TK6 | Guava ViaCount | 26 hours | 50 | 88.4 ± 7.9 | [1] |

| TK6 | Guava ViaCount | 26 hours | 75 | 95.2 ± 3.5 | [1] |

| TK6 | Guava ViaCount | 26 hours | 100 | 90.1 ± 3.6 | [1] |

Mephedrone (4-MMC) Cytotoxicity Data (Proxy)

Studies on mephedrone provide additional insights into the potential cytotoxic effects of synthetic cathinones on various cell types, including neuronal and hepatic cell lines.

| Cell Line | Assay/Endpoint | Exposure Time | Concentration | Observed Effect | Source |

| SH-SY5Y | LDH Release | 48 hours | > 500 µM | Increased LDH release, indicating cytotoxic damage. | [2] |

| SH-SY5Y | Not Specified | Not Specified | Not Specified | Decrease in mitochondrial respiration. | [2] |

| SH-SY5Y | MTT & NR Uptake | 24 & 48 hours | Concentration-dependent | Cytotoxicity observed; oxidative stress implicated. | [3][4] |

| HepG2 | High Content Screening | Not Specified | Not Specified | Moderate cytotoxic effects observed. | [5] |

Experimental Protocols and Methodologies

This section details the methodologies employed in the cytotoxicity assessment of this compound and related cathinones, providing a reproducible framework for further research.

Cell Culture and Treatment

-

Cell Line: Human lymphoblastoid TK6 cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 200 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. To ensure exponential growth, cultures were split every three days, maintaining a cell density below 9 x 10^5 cells/mL.

-

Treatment: For experiments, 2.5 x 10^5 TK6 cells were seeded in 1 mL of medium and treated with increasing concentrations of this compound (ranging from 0 to 100 µM). The treatment duration was 26 hours, which corresponds to approximately two replication cycles for this cell line.[1]

Cytotoxicity Assays

-

Guava ViaCount Assay (Cell Viability): This flow cytometry-based assay was used to determine the percentage of live cells following exposure to this compound. The assay utilizes a proprietary reagent that differentiates between viable and non-viable cells based on membrane integrity.

-

Guava Nexin Assay (Apoptosis): To assess whether cell death occurred via apoptosis, the Guava Nexin assay was employed. This method uses Annexin V-PE (to detect phosphatidylserine (B164497) externalization in early apoptotic cells) and 7-AAD (a viability dye that enters late-stage apoptotic and necrotic cells) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In the study on this compound, no significant increase in apoptosis was observed at the tested concentrations.[6]

-

Reactive Oxygen Species (ROS) Induction: The potential for this compound to induce oxidative stress was evaluated by measuring ROS levels. The study found no statistically significant increase in ROS for any of the tested concentrations of this compound.[6][7]

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound on a cell line.

Hypothetical Signaling Pathway for Cathinone-Induced Cytotoxicity

While direct evidence for this compound's cytotoxic signaling pathway is scarce, data from its analogue, mephedrone, suggests a potential mechanism involving oxidative stress and mitochondrial dysfunction. The following diagram presents a hypothetical pathway based on these proxy findings. It is crucial to note that this pathway is speculative for this compound and requires experimental validation.

Conclusion and Future Directions

The current body of research on the cytotoxicity of this compound is in its nascent stages, with a single published study on the TK6 cell line. This initial investigation suggests that at concentrations up to 100 µM, this compound does not induce significant acute cytotoxicity, apoptosis, or oxidative stress in this specific cell model.[6][7] However, the study did highlight a mutagenic potential for this compound, which warrants further investigation.[6]

Data from the related compound mephedrone indicates that other cell types, particularly neuronal cells like the SH-SY5Y line, may be more susceptible to cathinone-induced toxicity, potentially through mechanisms involving oxidative stress and mitochondrial impairment.[2][3][4]

Future research should prioritize:

-

Expanding Cell Line Studies: Evaluating the cytotoxicity of this compound on a broader range of cell lines, including neuronal (e.g., SH-SY5Y), hepatic (e.g., HepG2), and cardiac cells, to better understand its potential organ-specific toxicity.

-

Dose-Response Analysis: Conducting comprehensive dose-response studies to determine the IC50 values of this compound in various cell lines.

-

Mechanistic Investigations: Elucidating the specific signaling pathways involved in this compound-induced toxicity, including a more detailed assessment of mitochondrial function, the activation of apoptotic pathways (e.g., caspase activation), and the role of oxidative stress in different cell types.

-

Metabolite Toxicity: Assessing the cytotoxicity of this compound's metabolites, as these may contribute significantly to its overall toxicological profile.

A more thorough understanding of this compound's in vitro cytotoxicity is essential for a complete risk assessment and for guiding future clinical and forensic toxicological analyses.

References

- 1. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones this compound, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of new psychoactive substances and other drugs of abuse studied in human HepG2 cells using an adopted high content screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones this compound, α-PVP and α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Serotonin and Dopamine Transporter Affinity of Mexedrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) that emerged on the new psychoactive substances (NPS) market in 2015.[1] As a derivative of mephedrone, its pharmacological profile, particularly its interaction with monoamine transporters, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular interactions and experimental workflows.

Core Findings: Transporter Affinity of this compound

This compound has been characterized as a weak, non-selective monoamine transporter uptake inhibitor.[1][2] Its primary mechanism of action involves blocking the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their extracellular concentrations in the synaptic cleft.[3] Furthermore, it exhibits a weak releasing activity at the serotonin transporter.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound's interaction with dopamine and serotonin transporters, as determined by monoamine transporter assays using rat brain synaptosomes.[1]

| Transporter | Assay Type | Parameter | Value (μM) |

| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 | 2.5 ± 0.4 |

| Serotonin Transporter (SERT) | Uptake Inhibition | IC50 | 4.8 ± 0.6 |

| Serotonin Transporter (SERT) | Releasing Activity | EC50 | 2.5 |

Table 1: In vitro monoamine transporter activity of this compound. Data sourced from Kavanagh et al. (2017).[1]

Experimental Protocols

The quantitative data presented above were obtained through in vitro monoamine transporter assays utilizing rat brain synaptosomes.[1] The following sections detail the generalized protocols for such experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.

1. Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed.[1]

-

For DAT assays, the striatum is dissected, while for SERT assays, the whole brain excluding the cerebellum and striatum is used.[1]

-

The brain tissue is homogenized in ice-cold sucrose (B13894) solution.

-

The homogenate is centrifuged at low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a suitable buffer.

2. Uptake Inhibition Assay Procedure:

-

A reaction mixture is prepared containing Krebs-phosphate buffer, the test compound (this compound) at various concentrations, and a specific radiolabeled neurotransmitter ([³H]dopamine for DAT assays or [³H]serotonin for SERT assays).[1]

-

To ensure specificity, unlabeled blockers for other monoamine transporters are added to the mixture.[1]

-

The assay is initiated by adding the synaptosome suspension to the reaction mixture.

-

The mixture is incubated for a predetermined time at a specific temperature (e.g., 37°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

IC50 values are calculated by analyzing the concentration-response curves.

Monoamine Release Assay

This assay determines the ability of a compound to induce the release of pre-accumulated radiolabeled monoamines from synaptosomes.

1. Synaptosome Preparation and Loading:

-

Synaptosomes are prepared as described in the uptake inhibition assay protocol.

-

The synaptosomes are pre-incubated with a radiolabeled neurotransmitter ([³H]serotonin) to allow for its accumulation within the nerve terminals.

2. Release Assay Procedure:

-

The pre-loaded synaptosomes are washed to remove excess extracellular radiolabel.

-

The synaptosomes are then incubated with various concentrations of the test compound (this compound).

-

At specific time points, aliquots of the incubation medium are collected.

-

The amount of radioactivity in the collected medium, representing the released neurotransmitter, is measured by liquid scintillation counting.

-

EC50 values are determined from the concentration-response curves, indicating the concentration of the compound that elicits a half-maximal release response.

Visualizations

Experimental Workflow for Monoamine Transporter Assays

The following diagram illustrates the general workflow for the in vitro monoamine transporter uptake inhibition and release assays described above.

Experimental workflow for monoamine transporter assays.

Proposed Mechanism of Action of this compound at the Synapse

The diagram below illustrates the general mechanism by which this compound is thought to exert its effects at a synapse by interacting with serotonin and dopamine transporters.

Proposed mechanism of action of this compound.

Conclusion

The available in vitro data indicate that this compound is a non-selective inhibitor of monoamine transporters with a weak releasing effect at the serotonin transporter.[1][2] Its affinity for both the dopamine and serotonin transporters is in the low micromolar range.[1] The primary consequence of these interactions is an elevation of extracellular monoamine levels, which subsequently leads to the activation of postsynaptic receptors and downstream signaling pathways. Further research is warranted to fully elucidate the complex pharmacological and toxicological profile of this new psychoactive substance.

References

An In-depth Technical Guide on the Abuse Potential and Psychological Dependence of Mexedrone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexedrone (4-methoxy-N-methylcathinone) is a synthetic cathinone (B1664624) and a derivative of mephedrone (B570743). Its emergence in the new psychoactive substances (NPS) market has necessitated a thorough evaluation of its abuse potential and the mechanisms underlying its psychological dependence. This technical guide synthesizes the current understanding of this compound's pharmacology, its effects on the central nervous system, and the behavioral paradigms used to assess its abuse liability. The available data strongly indicate that this compound possesses a significant potential for abuse and psychological dependence, primarily mediated through its interaction with the brain's monoaminergic systems, particularly the serotonin (B10506) and dopamine (B1211576) pathways.

Introduction

This compound, structurally related to mephedrone, is a psychoactive substance of the cathinone class. It acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a weak serotonin releasing agent.[1] The subjective effects reported by users, although anecdotally considered less potent than mephedrone, suggest stimulant and euphoriant properties that are indicative of abuse potential. Understanding the neurobiological underpinnings of these effects is crucial for predicting its public health impact and for the development of potential therapeutic interventions for substance use disorders involving synthetic cathinones.

Pharmacology

The primary mechanism of action of this compound involves the modulation of monoamine neurotransmitters in the brain. It interacts with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET), albeit with lower potency compared to its more well-known analogue, mephedrone.

Monoamine Transporter Interactions

In vitro studies using rat brain synaptosomes have quantified this compound's activity at the monoamine transporters. It acts as a weak, non-selective uptake blocker. While it shows weak releasing activity at SERT, it is devoid of releasing activity at DAT and NET.[2]

Table 1: Quantitative Data on this compound's Interaction with Monoamine Transporters

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| IC50 (Uptake Inhibition) | 5,289 nM | 8,869 nM | 6,844 nM | [1] |

| EC50 (Releaser Activity) | No activity | No activity | 2,525 nM | [2] |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency in blocking the transporter. EC50: Half-maximal effective concentration. A lower value indicates greater potency in inducing neurotransmitter release.

Preclinical Assessment of Abuse Potential

The abuse potential of this compound has been evaluated in animal models using standard behavioral pharmacology assays. These studies provide critical insights into its reinforcing properties and its capacity to induce psychological dependence.

Conditioned Place Preference (CPP)

Conditioned place preference is a paradigm used to measure the rewarding effects of a drug. In these studies, an animal learns to associate a specific environment with the subjective effects of a substance. A preference for the drug-paired environment is indicative of the drug's rewarding properties.

-

Findings: Studies in mice have shown that this compound, at doses ranging from 10 to 50 mg/kg, produces a significant place preference, indicating its rewarding effects.[3]

Intravenous Self-Administration (IVSA)

The intravenous self-administration model is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a key component of its abuse potential. In this paradigm, animals learn to perform a specific action (e.g., pressing a lever) to receive an infusion of the drug.

-

Findings: In rats, this compound has been shown to maintain self-administration behavior in a dose-dependent manner, with effective doses ranging from 0.1 to 0.5 mg/kg per infusion.[3] This demonstrates that this compound possesses significant reinforcing properties.

Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse in animals trained to discriminate the known drug from a placebo.

-

Findings: In rats trained to discriminate cocaine from saline, this compound (at doses of 5.6-32 mg/kg) was found to fully substitute for the discriminative stimulus effects of cocaine.[3] This suggests that this compound produces subjective effects that are similar to those of cocaine, a well-established psychostimulant with high abuse liability.

Table 2: Summary of Behavioral Studies on this compound's Abuse Potential

| Experimental Paradigm | Species | Dose Range | Outcome | Reference |

| Conditioned Place Preference | Mice | 10-50 mg/kg | Significant place preference | [3] |

| Intravenous Self-Administration | Rats | 0.1-0.5 mg/kg/infusion | Maintained self-administration | [3] |

| Drug Discrimination (vs. Cocaine) | Rats | 5.6-32 mg/kg | Full substitution for cocaine | [3] |

Neurobiological Mechanisms of Psychological Dependence

The psychological dependence on this compound is believed to be driven by its effects on the brain's reward circuitry, primarily involving the mesolimbic dopamine system. By blocking the reuptake and promoting the release of serotonin and, to a lesser extent, dopamine, this compound likely enhances neurotransmission in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and the prefrontal cortex.

Acute administration of this compound has been shown to significantly increase c-Fos expression in the dorsal striatum of mice.[3] c-Fos is an immediate early gene often used as a marker of neuronal activation. This finding, coupled with the observation of decreased serotonin transporter (SERT) levels and a resultant elevation of serotonin levels in the dorsal striatum, suggests that the activation of the serotonergic system in this brain region may, at least in part, mediate the abuse potential of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key experiments cited in this guide.

Conditioned Place Preference (CPP) Protocol

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

-

Habituation (Day 1): Animals are allowed to freely explore both compartments for a set period (e.g., 15 minutes) to establish baseline preference.

-

Conditioning (Days 2-5): On alternating days, animals receive an intraperitoneal (i.p.) injection of either this compound (e.g., 10, 25, or 50 mg/kg) or vehicle (e.g., saline) and are confined to one of the compartments for a specific duration (e.g., 30 minutes). The drug-paired and vehicle-paired compartments are counterbalanced across animals.

-

Test (Day 6): The guillotine door is removed, and the animals are placed in the apparatus and allowed to freely explore both compartments for a set period (e.g., 15 minutes). The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration (IVSA) Protocol

-

Surgery: Animals (typically rats) are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

-

Apparatus: An operant conditioning chamber equipped with two levers, a stimulus light, and an infusion pump connected to the animal's catheter.

-

Acquisition Training: Animals are placed in the operant chamber for daily sessions (e.g., 2 hours). Responses on the "active" lever result in the delivery of an intravenous infusion of this compound (e.g., 0.1, 0.25, or 0.5 mg/kg/infusion) over a short period (e.g., 5 seconds), often paired with a light and/or tone cue. Responses on the "inactive" lever have no programmed consequences. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR1, where one press results in one infusion).

-

Dose-Response Evaluation: Once stable responding is established, the dose of this compound per infusion can be varied across sessions to determine the dose-response relationship for its reinforcing effects.

Drug Discrimination Protocol

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Training: Animals are trained to press one lever ("drug lever") after receiving an injection of a known drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and a second lever ("saline lever") after receiving a saline injection to receive a food reward. Training continues until the animals can reliably discriminate between the two conditions.

-

Substitution Testing: Once the discrimination is learned, test sessions are conducted where animals are administered various doses of the test drug (this compound) and the percentage of responses on the drug-paired lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-paired lever. The dose at which the test drug produces 50% of the maximum effect (ED50) can be calculated to determine its potency relative to the training drug.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's interaction with monoamine transporters.

Experimental Workflow for Conditioned Place Preference

Caption: Conditioned Place Preference experimental workflow.

Logical Relationship of Abuse Potential Assessment

Caption: Logical framework for assessing this compound's abuse potential.

Conclusion

References

- 1. Intravenous self-administration of mephedrone, methylone and MDMA in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mephedrone (4-methylmethcathinone) supports intravenous self-administration in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cocaine on the discriminative stimulus and reinforcing effects of mephedrone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of Mexedrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic cathinone (B1664624) and an alpha-methoxy derivative of mephedrone.[1] As a novel psychoactive substance (NPS), understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions in cases of intoxication. This technical guide provides a summary of the currently available preliminary toxicological data on this compound, focusing on its effects on cellular viability, genetic material, and its interaction with key neurological targets.

Data Presentation

The following tables summarize the available quantitative data on the toxicological effects of this compound.

Table 1: In Vitro Cytotoxicity and Mutagenicity of this compound

| Assay Type | Cell Line | Endpoint | Result | Concentration Range Tested |

| Cytotoxicity | TK6 (human lymphoblastoid) | Cell Viability | No significant cytotoxic effects observed | Up to 100 µM |

| Mutagenicity | TK6 (human lymphoblastoid) | Micronuclei (MNi) Frequency | Statistically significant increase | 75 µM and 100 µM |

| Reactive Oxygen Species (ROS) Induction | TK6 (human lymphoblastoid) | ROS Levels | No statistically significant increase | Up to 100 µM |

Table 2: In Vitro Monoamine Transporter Interaction of this compound

| Target | Assay Type | Parameter | Value (µM) |

| Dopamine (B1211576) Transporter (DAT) | Uptake Inhibition | IC50 | ~6.8 |

| Norepinephrine (B1679862) Transporter (NET) | Uptake Inhibition | IC50 | ~8.8 |

| Serotonin (B10506) Transporter (SERT) | Uptake Inhibition | IC50 | ~5.2 |

| Serotonin Transporter (SERT) | Serotonin Release | EC50 | ~2.5 |

Experimental Protocols

Cytotoxicity and Mutagenicity Assay in TK6 Cells

A study by Lenzi et al. (2021) investigated the cytotoxic and mutagenic potential of this compound in the human lymphoblastoid TK6 cell line.[1]